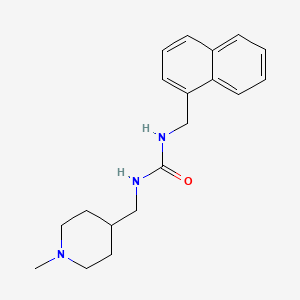
1-((1-Methylpiperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-((1-Methylpiperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is a useful research compound. Its molecular formula is C19H25N3O and its molecular weight is 311.429. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-((1-Methylpiperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea , identified by the CAS number 1207017-44-4 , is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C19H25N3O |
| Molecular Weight | 311.4 g/mol |
| SMILES | CN1CCC(CNC(=O)NCc2cccc3ccccc23)CC1 |
This compound features a naphthalene moiety linked to a piperidine derivative, which is significant for its interaction with biological targets.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antitumor properties. For instance, derivatives containing piperidine structures have shown efficacy against various cancer cell lines, including FaDu hypopharyngeal tumor cells. These compounds often induce apoptosis and exhibit cytotoxic effects that surpass those of standard chemotherapeutic agents like bleomycin .
Anti-inflammatory Properties
The compound's potential anti-inflammatory effects have also been explored. In vitro assays demonstrated that related piperidine derivatives can inhibit pro-inflammatory cytokines, suggesting a mechanism through which these compounds may alleviate conditions characterized by chronic inflammation .
Antibacterial and Antifungal Activities
Research on similar urea derivatives has revealed antibacterial and antifungal activities. For example, certain pyrazole derivatives have been reported to possess significant antimicrobial properties, indicating that structural modifications can enhance bioactivity against pathogenic microorganisms . While specific data on this compound is limited, its structural similarities suggest potential in this area.
Case Study: Synthesis and Evaluation of Derivatives
A study focused on synthesizing various piperidine-based urea compounds reported that modifications in the naphthalene ring could lead to enhanced biological activity. The synthesized derivatives were evaluated for their cytotoxicity against cancer cell lines, with promising results indicating that specific substitutions could significantly increase efficacy .
Comparative Analysis of Biological Activities
A comparative analysis of several piperidine derivatives revealed the following insights:
| Compound Name | Antitumor Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Moderate | High | Potential |
| Piperidine Derivative A | High | Moderate | High |
| Piperidine Derivative B | Low | High | Moderate |
This table illustrates the varying degrees of biological activity among related compounds, highlighting the need for further investigation into the specific mechanisms of action for this compound.
Eigenschaften
IUPAC Name |
1-[(1-methylpiperidin-4-yl)methyl]-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O/c1-22-11-9-15(10-12-22)13-20-19(23)21-14-17-7-4-6-16-5-2-3-8-18(16)17/h2-8,15H,9-14H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZHLCOZABMDKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC(=O)NCC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














